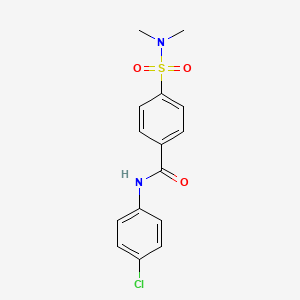

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRJSXJKEVTHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the dimethylsulfamoyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic substitution typically involve the use of acids or halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfinamides or thiols.

Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Benzamide Derivatives

2,4-Dichloro-N-(4-chlorophenyl)benzamide Derivatives

Compounds such as 2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (53) and 2,4-dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide (54) () share the 4-chlorophenylbenzamide backbone but incorporate heterocyclic moieties (furan, thiophene) instead of the dimethylsulfamoyl group. These substitutions reduce polar surface area (e.g., compound 53: ~120 Ų vs. 154 Ų for the target compound), likely enhancing lipophilicity and altering target binding .

Aminoethyl-Substituted Benzamides

Compounds like N-(2-Aminoethyl)-2-chloro-N-(4-chlorophenyl)benzamide hydrochloride (23) () feature an aminoethyl side chain, increasing hydrogen-bond donor capacity (2 HBD vs. 1 HBD in the target compound). This modification improves water solubility but may reduce blood-brain barrier penetration compared to the dimethylsulfamoyl group .

Sulfonamide and Sulfamoyl Derivatives

4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ()

This analog replaces the dimethylsulfamoyl group with a sulfamoylphenyl-ethyl chain. The extended alkyl linker increases molecular flexibility and may enhance interactions with hydrophobic binding pockets, though at the cost of higher molecular weight (338.8 g/mol vs. 469.0 g/mol for the target compound) .

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()

The target compound itself includes a thiadiazole ring, a feature shared with antimicrobial agents. This heterocycle introduces additional hydrogen-bond acceptors (8 vs.

Antimicrobial Activity

- Target Compound: No direct activity data provided, but thiadiazole moieties (as in ) are associated with antimicrobial effects.

- Analogous Compounds: Imidazole derivatives (): N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed potent anticancer activity (IC₅₀ < 10 µM), while sulfamoyl-containing analogs exhibited antifungal and antibacterial effects . Thiazolidinones (): Compound 7 (pMICam = 1.86 µM/mL) demonstrated strong antimicrobial activity, attributed to nitro and chlorophenyl groups enhancing membrane disruption .

Physicochemical and Pharmacokinetic Properties

Key Structural-Activity Relationships (SAR)

- Dimethylsulfamoyl Group : Enhances solubility and enzyme inhibition (e.g., sulfonamide-based carbonic anhydrase inhibitors in ).

- Chlorophenyl Substituent: Increases lipophilicity and target affinity, as seen in antimicrobial thiazolidinones ().

- Heterocyclic Moieties : Thiadiazole () and imidazole () rings improve binding to ATP pockets in kinases or microbial enzymes.

Biological Activity

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide, a benzamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This compound is structurally related to other benzamide derivatives that have demonstrated significant biological effects, including antiviral and antifungal activities. This article aims to explore the biological activity of this compound through various studies, including its efficacy against specific pathogens and its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiviral Activity

Research has indicated that benzamide derivatives, including this compound, exhibit antiviral properties. A study highlighted that related compounds increased intracellular levels of APOBEC3G (A3G), which is known to inhibit the replication of various viruses, including Hepatitis B virus (HBV) . The compound was evaluated for its anti-HBV activity in vitro and in vivo, showing promising results against both wild-type and drug-resistant strains.

Table 1: Antiviral Efficacy of Benzamide Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 0.5 | Increases A3G levels |

| This compound | TBD | TBD |

Antifungal Activity

In addition to antiviral effects, this compound has shown antifungal properties. A study on similar benzamide compounds demonstrated significant inhibition rates against various fungal pathogens, suggesting that this compound may also possess fungicidal activities .

Table 2: Antifungal Activities Against Various Pathogens

| Pathogen | Inhibition Rate (%) |

|---|---|

| Pyricularia oryzae | 77.8 |

| Alternaria solani | 50.5 |

| Gibberella zeae | 55.9 |

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. The zebrafish embryo model has been widely used for preliminary toxicity testing due to its transparency and rapid development. In studies involving similar compounds, the LC50 values were evaluated to assess potential risks .

Table 3: Toxicity Assessment in Zebrafish

| Compound | LC50 (mg/L) |

|---|---|

| This compound | TBD |

Case Studies

- Anti-HBV Activity : A detailed investigation into the anti-HBV activity of a closely related compound showed that it effectively reduced HBV DNA levels in HepG2.2.15 cells, indicating a potential therapeutic application for treating HBV infections .

- Fungicidal Efficacy : Another study reported that benzamide derivatives exhibited significant fungicidal activity against Mythimna separate and other agricultural pests, which could lead to their use as novel pesticides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide, and how are intermediates purified?

- Methodology :

- Step 1 : Alkylation of 4-chloroaniline with a dimethylsulfamoyl precursor (e.g., 2-N-Boc-aminopropanol) under reflux in dichloromethane or THF .

- Step 2 : Benzoylation using 4-(dimethylsulfamoyl)benzoyl chloride under anhydrous conditions.

- Purification : Column chromatography (silica gel) or HPLC for final isolation; intermediates are often isolated as HCl salts via precipitation .

- Validation : Confirm purity via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~393 m/z) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Analytical Workflow :

- ¹H/¹³C NMR : Focus on aromatic protons (δ 7.2–8.1 ppm), sulfamoyl group protons (δ 2.8–3.1 ppm for dimethyl), and carbamate/carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or sulfamoyl groups) .

- IR Spectroscopy : Stretch bands for sulfonamide (1150–1350 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Approach :

- Enzyme Inhibition : Use fluorometric assays (e.g., PARP-1 inhibition) with IC₅₀ determination via dose-response curves .

- Antimicrobial Testing : Microplate dilution assays against Trypanosoma brucei or bacterial strains (MIC values reported in µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent interference .

Advanced Research Questions

Q. What strategies optimize the yield and scalability of this compound synthesis under industrial constraints?

- Optimization Tactics :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .

- Continuous Flow Chemistry : Improve scalability and reduce reaction times (e.g., 30-minute residence time vs. 24-hour batch) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Crystallography Challenges :

- Twinned Crystals : Use SHELXL for refinement against high-resolution data; apply TWIN/BASF commands .

- Disorder Modeling : Partial occupancy refinement for flexible dimethylsulfamoyl groups .

- Validation : Check R-factors (<5%) and Fo-Fc maps in SHELXPRO .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

- SAR Insights :

- Chlorophenyl Position : Meta-substitution (3-Cl) reduces trypanocidal activity vs. para-substitution (4-Cl) .

- Sulfamoyl Group : Replacement with methanesulfonyl lowers PARP-1 inhibition (IC₅₀ increases from 0.2 µM to >5 µM) .

- Analog Comparisons : See Table 1 for activity trends .

Table 1 : SAR of Key Analogs

| Compound | Modification | Trypanocidal IC₅₀ (µM) | PARP-1 IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | None | 0.15 | 0.2 |

| 3-Chlorophenyl Analog | Cl at meta position | 1.8 | 1.5 |

| Methanesulfonyl Analog | Dimethylsulfamoyl replaced | 0.3 | 5.2 |

Q. What computational methods identify potential molecular targets for this compound?

- Target Identification :

- Docking Studies : Use AutoDock Vina with protein databases (e.g., PDB: 4UND for PARP-1) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .

- Pharmacophore Mapping : Screen against kinase or protease libraries using Schrödinger Suite .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA for inter-lab variability .

- Control Checks : Verify compound stability (HPLC) and exclude degraded samples .

Q. What in vitro models are suitable for evaluating the compound’s toxicity profile?

- Toxicity Screening :

- Hepatotoxicity : Primary hepatocyte cultures (LDH leakage assays) .

- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .

- Genotoxicity : Comet assay or γH2AX foci detection in treated lymphocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.